![molecular formula C19H16N2O3 B5770658 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one](/img/structure/B5770658.png)
8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one, also known as EBC, is a synthetic compound that has been of interest to the scientific community due to its potential therapeutic applications. EBC belongs to the family of coumarin derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial activities. In addition, 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has been shown to have diverse biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. In addition, 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has been shown to improve glucose metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one in lab experiments is its high purity and stability. 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one can be easily synthesized in large quantities and can be stored for long periods without degradation. However, one of the limitations of using 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one. One of the areas of interest is the development of 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one-based drugs for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Another area of interest is the investigation of the mechanism of action of 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one and its interaction with various enzymes and signaling pathways. Additionally, the development of new synthesis methods for 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one and its derivatives can lead to the discovery of new compounds with improved pharmacological properties.
Conclusion:
In conclusion, 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one is a synthetic compound with potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial activities. The mechanism of action of 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one involves the inhibition of various enzymes and signaling pathways. 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has diverse biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one, including the development of 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one-based drugs and the investigation of its mechanism of action.
Méthodes De Synthèse
8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one can be synthesized using a multi-step process that involves the condensation of 6-methyl-2-nitrobenzimidazole with ethyl 3-oxobutanoate, followed by reduction and cyclization. The final product is obtained in good yield and purity using this method.
Propriétés
IUPAC Name |
8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-3-23-16-6-4-5-12-10-13(19(22)24-17(12)16)18-20-14-8-7-11(2)9-15(14)21-18/h4-10H,3H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIERBFZEIHGIPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=C(N3)C=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.